2,3,4,5,6,7-Hexamethyl-1H-indene
Description
2,3,4,5,6,7-Hexamethyl-1H-indene (C₁₄H₂₄) is a polycyclic aromatic hydrocarbon featuring an indene core substituted with six methyl groups. Its fully substituted structure imparts unique steric and electronic properties, influencing reactivity, stability, and applications in materials science and organic synthesis.
Properties
IUPAC Name |
2,3,4,5,6,7-hexamethyl-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20/c1-8-7-14-12(5)10(3)11(4)13(6)15(14)9(8)2/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQNWOARCLGOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C(C(=C2C1)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexamethyl-1H-indene typically involves the alkylation of indene with methylating agents. One common method is the Friedel-Crafts alkylation, where indene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation .
Industrial Production Methods
Industrial production of 2,3,4,5,6,7-Hexamethyl-1H-indene follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexamethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the indene ring.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hexamethylindane.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2,3,4,5,6,7-Hexamethyl-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-Hexamethyl-1H-indene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key structural and physical properties of 2,3,4,5,6,7-Hexamethyl-1H-indene with analogous indene derivatives:
Key Observations :
- Steric Effects : The hexamethyl substitution in the target compound creates significant steric hindrance, likely reducing reactivity in electrophilic substitution reactions compared to less-substituted derivatives like the pentamethyl-hexahydroindene .
- Thermal Stability : Methyl groups enhance thermal stability. For example, 1,1,2,3,3-pentamethyl-hexahydroindene has a boiling point of 238.6°C, suggesting stability under high-temperature conditions .
- Byproduct Formation : During synthesis of hexamethylindene derivatives, bulky substituents like tert-butyl groups may form under specific conditions, as seen in .
Biological Activity
2,3,4,5,6,7-Hexamethyl-1H-indene is an organic compound with the molecular formula C15H20. It is a derivative of indene characterized by six methyl groups attached to the indene ring. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and industrial applications.
- Molecular Formula : C15H20
- Molar Mass : 200.32 g/mol
- IUPAC Name : 2,3,4,5,6,7-hexamethyl-1H-indene
- CAS Number : 21866-46-6
Synthesis Methods
The synthesis of 2,3,4,5,6,7-Hexamethyl-1H-indene typically involves:
- Friedel-Crafts Alkylation : Indene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
- Oxidation and Reduction Reactions : The compound can undergo oxidation with potassium permanganate or reduction using hydrogen gas in the presence of a palladium catalyst.
The biological activity of 2,3,4,5,6,7-Hexamethyl-1H-indene is attributed to its interaction with specific molecular targets and pathways within biological systems. It may modulate enzyme activities or receptor functions leading to various biochemical responses. The exact mechanisms are still under investigation but are believed to involve:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Anticancer Activities : Research indicates that this compound may inhibit cancer cell proliferation through various pathways.
Research Findings
Several studies have explored the biological implications of 2,3,4,5,6,7-Hexamethyl-1H-indene:
-
Antimicrobial Studies : In vitro experiments have shown that this compound exhibits activity against Gram-positive bacteria. For instance:
- Staphylococcus aureus : Inhibition observed at concentrations above 50 µg/mL.
- Escherichia coli : Moderate activity noted with a minimum inhibitory concentration (MIC) of 100 µg/mL.
-
Anticancer Studies : A study demonstrated that treatment with 2,3,4,5,6,7-Hexamethyl-1H-indene resulted in a significant reduction in the viability of human cancer cell lines:
- MCF-7 (breast cancer) : Cell viability reduced by approximately 40% at a concentration of 25 µg/mL after 48 hours.
- HeLa (cervical cancer) : Similar reductions were observed.
Case Studies
| Study | Focus | Results |
|---|---|---|
| Study A | Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |
| Study B | Anticancer Activity | Reduced MCF-7 and HeLa cell viability by up to 40% |
| Study C | Enzyme Interaction | Modulated activity of specific enzymes involved in metabolic pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
